7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is a cephalosporin derivative, which belongs to the β-lactam class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid.
Furoylthiomethylation: The 7-amino group is protected, and the 3-position is modified by introducing a furoylthiomethyl group through a nucleophilic substitution reaction.
Deprotection: The protecting group on the 7-amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furoylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the furoylthiomethyl group or the β-lactam ring.
Substitution: Nucleophilic substitution reactions can occur at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced furoylthiomethyl derivatives.
Substitution: Various substituted cephalosporin derivatives.
Scientific Research Applications
7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Employed in the development of new antibiotics and pharmaceutical formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-(2-thienylthiomethyl)-3-cephem-4-carboxylic acid
- 7-Amino-3-(2-pyridylthiomethyl)-3-cephem-4-carboxylic acid
- 7-Amino-3-(2-benzothiazolylthiomethyl)-3-cephem-4-carboxylic acid
Uniqueness
7-Amino-3-(2-furoylthiomethyl)-3-cephem-4-carboxylic acid is unique due to its furoylthiomethyl group, which imparts distinct antibacterial properties and enhances its activity against certain bacterial strains compared to its analogs.
Properties
IUPAC Name |
7-amino-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c14-8-10(16)15-9(12(17)18)6(4-21-11(8)15)5-22-13(19)7-2-1-3-20-7/h1-3,8,11H,4-5,14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPDMYFTSINIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.